molecular formula C15H24N4O5 B6993185 tert-butyl (3R,4R)-3-[(3,5-dimethyl-1,2-oxazol-4-yl)carbamoylamino]-4-hydroxypyrrolidine-1-carboxylate

tert-butyl (3R,4R)-3-[(3,5-dimethyl-1,2-oxazol-4-yl)carbamoylamino]-4-hydroxypyrrolidine-1-carboxylate

Cat. No.: B6993185
M. Wt: 340.37 g/mol
InChI Key: ZCWSRLQDRKKUFP-GHMZBOCLSA-N
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Description

tert-butyl (3R,4R)-3-[(3,5-dimethyl-1,2-oxazol-4-yl)carbamoylamino]-4-hydroxypyrrolidine-1-carboxylate: is a complex organic compound that features a pyrrolidine ring, an oxazole moiety, and a tert-butyl ester group

Properties

IUPAC Name

tert-butyl (3R,4R)-3-[(3,5-dimethyl-1,2-oxazol-4-yl)carbamoylamino]-4-hydroxypyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O5/c1-8-12(9(2)24-18-8)17-13(21)16-10-6-19(7-11(10)20)14(22)23-15(3,4)5/h10-11,20H,6-7H2,1-5H3,(H2,16,17,21)/t10-,11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCWSRLQDRKKUFP-GHMZBOCLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)NC(=O)NC2CN(CC2O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NO1)C)NC(=O)N[C@@H]2CN(C[C@H]2O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R,4R)-3-[(3,5-dimethyl-1,2-oxazol-4-yl)carbamoylamino]-4-hydroxypyrrolidine-1-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be constructed through cyclization reactions.

    Introduction of the Oxazole Moiety: The oxazole ring can be introduced via cyclization of appropriate precursors under acidic or basic conditions.

    Esterification: The tert-butyl ester group can be introduced through esterification reactions using tert-butyl alcohol and suitable activating agents like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques like continuous flow chemistry and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group.

    Reduction: Reduction reactions could target the oxazole ring or the carbamoyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: KMnO₄, CrO₃

    Reducing Agents: LiAlH₄, NaBH₄

    Substitution Reagents: Halogens, nucleophiles like amines or thiols

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an amine or alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it might be used to study enzyme interactions or as a probe for biochemical pathways.

Medicine

Potential medicinal applications could include its use as a drug candidate or a pharmacological tool to study disease mechanisms.

Industry

In industry, it could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl (3R,4R)-3-[(3,5-dimethyl-1,2-oxazol-4-yl)carbamoylamino]-4-hydroxypyrrolidine-1-carboxylate would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl (3R,4R)-3-[(3,5-dimethyl-1,2-oxazol-4-yl)carbamoylamino]-4-hydroxypyrrolidine-1-carboxylate
  • This compound

Uniqueness

This compound’s uniqueness lies in its specific structural features, such as the combination of the pyrrolidine ring, oxazole moiety, and tert-butyl ester group, which may confer unique chemical and biological properties.

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